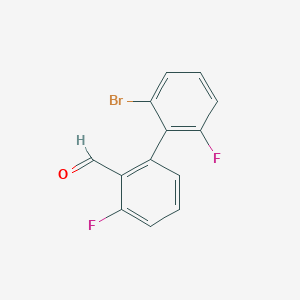

2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde

Beschreibung

2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₁₃H₈BrF₂O (exact mass: 298.97 g/mol). This compound features two fluorine atoms and a bromine atom positioned at ortho and meta positions on adjacent phenyl rings, respectively. Its synthesis typically involves multi-step halogenation and oxidation reactions, as described in protocols for related bromo-fluorobenzaldehydes . The compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and serve as intermediates in herbicide development .

Eigenschaften

Molekularformel |

C13H7BrF2O |

|---|---|

Molekulargewicht |

297.09 g/mol |

IUPAC-Name |

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |

InChI |

InChI=1S/C13H7BrF2O/c14-10-4-2-6-12(16)13(10)8-3-1-5-11(15)9(8)7-17/h1-7H |

InChI-Schlüssel |

IMLUJPXMJCUMTE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)C=O)C2=C(C=CC=C2Br)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination and Oxidation Route (Kornblum Oxidation)

A patented and well-documented method involves a two-step process starting from 2-bromo-6-fluorotoluene:

| Step | Reagents and Conditions | Description | Yield and Purity |

|---|---|---|---|

| 1 | 2-bromo-6-fluorotoluene, hydrobromic acid (40% w/w), hydrogen peroxide (30% w/w), organic/inorganic solvent, light irradiation (1000W iodine tungsten lamp), 6–24 h | Bromination of methyl group to form 2-bromo-6-fluorobenzyl bromide under mild conditions | Conversion rate 100%, product purity ≥ 99.0% |

| 2 | 2-bromo-6-fluorobenzyl bromide, dimethyl sulfoxide, inorganic compound (e.g., potassium carbonate), 70–100°C, 2–15 h | Kornblum oxidation converting benzyl bromide to benzaldehyde | High yield, simple post-processing |

- The first step involves slow addition of hydrogen peroxide to a mixture of 2-bromo-6-fluorotoluene and hydrobromic acid under light, promoting bromination at the benzylic position.

- After aqueous work-up and drying, the intermediate benzyl bromide is isolated.

- The second step oxidizes this intermediate to the aldehyde using dimethyl sulfoxide and an inorganic base at elevated temperature.

- The final product is purified by silica gel column chromatography.

This method is advantageous due to its operational simplicity, low cost, mild reaction conditions, and high purity of the final product.

Lithiation and Formylation Route

An alternative and classical synthetic route involves metalation of 3-fluorobromobenzene followed by electrophilic formylation:

| Step | Reagents and Conditions | Description | Yield and Purity |

|---|---|---|---|

| 1 | Diisopropylamine, n-butyllithium in hexane, tetrahydrofuran, -78°C, inert atmosphere | Generation of lithium amide base and lithiation of 1-bromo-3-fluorobenzene | Efficient lithiation |

| 2 | Methyl formate, tetrahydrofuran, room temperature, inert atmosphere | Electrophilic formylation of the aryllithium intermediate to yield 2-bromo-6-fluorobenzaldehyde | Yield ~93%, white solid product |

- Diisopropylamine is converted to lithium diisopropylamide (LDA) by reaction with n-butyllithium at 0°C.

- The LDA then deprotonates 1-bromo-3-fluorobenzene at -78°C to form the aryllithium intermediate.

- Methyl formate is added as an electrophile to introduce the formyl group.

- After work-up involving extraction and chromatography, the aldehyde is obtained in high yield and purity.

This method is well-established in organolithium chemistry and provides a high-yielding route under strictly anhydrous and inert conditions.

Synthesis of 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde

While direct literature detailing the full synthesis of 2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde is limited, the compound can be envisioned to be synthesized by coupling reactions involving 2-bromo-6-fluorobenzaldehyde and an appropriate fluorophenyl reagent.

A plausible approach includes:

- Using 2-bromo-6-fluorobenzaldehyde as the electrophilic component.

- Employing Suzuki-Miyaura or other cross-coupling reactions with a 2-fluorophenylboronic acid or equivalent nucleophilic partner.

- Catalysis by palladium complexes under mild conditions to form the biaryl linkage.

This strategy aligns with the known use of 2-bromo-6-fluorobenzaldehyde as a versatile building block in synthesizing bicyclic heterocycles and ligands.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Bromination + Kornblum Oxidation | 2-bromo-6-fluorotoluene | Hydrobromic acid, H2O2, DMSO, base | Light irradiation, 70–100°C | ~100% conversion | ≥99% | Simple operation, low cost, mild conditions | Requires handling of peroxides and light source |

| Lithiation + Formylation | 1-bromo-3-fluorobenzene | n-BuLi, diisopropylamine, methyl formate | -78°C to RT, inert atmosphere | 93% | High | High yield, well-established | Requires strict anhydrous, inert conditions |

| Cross-coupling (proposed) | 2-bromo-6-fluorobenzaldehyde + fluorophenyl boronic acid | Pd catalyst, base | Mild, standard Suzuki conditions | Variable | High | Versatile for biaryl formation | Requires catalyst and optimization |

Analytical Characterization

The synthesized 2-bromo-6-fluorobenzaldehyde intermediate is characterized by:

Nuclear Magnetic Resonance (NMR):

- ^1H NMR (500 MHz, CDCl3) shows characteristic aromatic proton signals and aldehyde proton singlet at ~10.36 ppm.

- ^19F NMR confirms fluorine substitution patterns.

-

- Achieved ≥99% purity by chromatographic methods.

-

- White solid, consistent with literature reports.

These analytical data confirm the identity and high purity of the intermediate essential for subsequent synthesis steps.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted benzaldehyde derivatives.

Oxidation: Formation of 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzoic acid.

Reduction: Formation of 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological or chemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-6-fluorobenzaldehyde (C₇H₄BrFO; MW: 203.008 g/mol)

- Key Differences : Lacks the second fluorophenyl group present in the target compound.

- Applications : Used in synthesizing chiral ligands and agrochemical intermediates. Its preparation involves oxidation of 2-bromo-6-fluorotoluene with hydrogen peroxide under light, achieving >99% purity .

- Reactivity : Bromine at the ortho position facilitates Suzuki-Miyaura couplings, whereas fluorine enhances electrophilicity at the aldehyde group.

2-Chloro-6-fluorobenzaldehyde (C₇H₄ClFO; MW: 158.56 g/mol)

- Key Differences : Substitution of bromine with chlorine reduces molecular weight and alters steric effects.

- Synthesis : Produced via HF-mediated diazotization/azo elimination, with lower oxidative stability compared to brominated analogs .

- Utility : Preferred in cost-sensitive applications but less reactive in aryl-aryl bond formation due to weaker C–Cl vs. C–Br bonds.

Functional Group Variations

2-(4-Chlorophenoxy)-6-fluorobenzaldehyde (C₁₃H₈ClFO₂; MW: 250.65 g/mol)

2-(Difluoromethoxy)-6-fluorobenzaldehyde (C₈H₅F₃O₂; MW: 208.56 g/mol)

- Structure : Difluoromethoxy group (–OCF₂H) replaces bromine, enhancing metabolic stability.

- Relevance : Used in medicinal chemistry for protease inhibitor development .

Substituent Position Isomers

4-Bromo-2,3-difluorobenzaldehyde (C₇H₃BrF₂O; MW: 237.00 g/mol)

6-Bromo-2-fluoro-3-(phenylmethoxy)benzaldehyde (C₁₄H₁₀BrFO₂; MW: 309.13 g/mol)

- Structure : Benzyloxy group at position 3 introduces steric bulk.

- Applications : Intermediate in synthesizing fluorescent dyes and bioactive molecules .

Data Table: Comparative Analysis of Key Benzaldehyde Derivatives

Biologische Aktivität

2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde is an organic compound with potential applications in medicinal chemistry due to its unique structural properties. This compound belongs to the class of substituted benzaldehydes, which are known for their diverse biological activities. This article focuses on the biological activity of 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H8BrF2O

- Molecular Weight : 303.10 g/mol

- IUPAC Name : 2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde

- CAS Number : 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde typically involves several steps:

- Starting Materials : The synthesis begins with 2-bromo-6-fluorotoluene.

- Oxidation Reaction : The compound is subjected to oxidation using reagents like hydrogen peroxide in the presence of acids to convert the toluene derivative into the corresponding aldehyde.

- Purification : The product is purified through recrystallization or chromatography techniques to obtain high purity.

Anticancer Properties

Recent studies have indicated that 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer : In vitro studies demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells, leading to reduced cell viability.

- Lung Cancer : The compound has been tested against A549 lung cancer cells, showing a dose-dependent decrease in cell growth.

The biological activity of 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde is primarily attributed to its ability to interact with cellular targets involved in cancer progression:

- Inhibition of Kinases : This compound acts as an inhibitor of specific kinases that are crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Antimicrobial Activity

In addition to its anticancer effects, 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde has demonstrated antimicrobial properties against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Strong inhibition | |

| Candida albicans | Weak inhibition |

Case Studies

-

Study on Anticancer Efficacy :

- A study published in Bioorganic & Medicinal Chemistry Letters evaluated the effects of various substituted benzaldehydes, including 2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde, on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values demonstrating potent activity against MCF-7 cells.

-

Antimicrobial Testing :

- In a comparative study published in Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacterial and fungal strains. The findings revealed that it exhibited a broad spectrum of activity, particularly against Gram-negative bacteria like E. coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.